3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Description

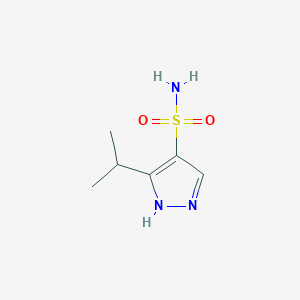

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S/c1-4(2)6-5(3-8-9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9)(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYSPHBQHRPQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Propan 2 Yl 1h Pyrazole 4 Sulfonamide and Structural Analogs

General Synthetic Strategies for Pyrazole (B372694) Sulfonamides

The construction of pyrazole sulfonamides can be broadly categorized into multi-step sequences, where the pyrazole ring is first synthesized and subsequently functionalized, and one-pot procedures that aim to build the final molecule in a more convergent manner.

Multi-Step Approaches to Pyrazole Ring Formation and Sulfonamide Introduction

A common and versatile approach to pyrazole sulfonamides involves a stepwise synthesis. This typically begins with the formation of the pyrazole core, followed by the introduction of the sulfonyl group, and finally, the formation of the sulfonamide.

A foundational method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole is readily achieved by the reaction of pentane-2,4-dione with hydrazine hydrate. nih.gov This classic reaction provides a straightforward entry into symmetrically substituted pyrazoles.

Once the pyrazole ring is formed, the introduction of the sulfonyl group at the 4-position is a key step. This is often accomplished through direct sulfonation using a strong sulfonating agent. A widely used reagent for this transformation is chlorosulfonic acid. The pyrazole is typically treated with chlorosulfonic acid, often in a solvent like chloroform, to yield the corresponding pyrazole-4-sulfonyl chloride. nih.gov Thionyl chloride can also be employed in conjunction with chlorosulfonic acid to facilitate the formation of the sulfonyl chloride. nih.gov

The final step in this multi-step sequence is the reaction of the pyrazole-4-sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine to furnish the desired sulfonamide. This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine, in a suitable solvent like dichloromethane. nih.gov

A general representation of this multi-step approach is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Pyrazole Ring Formation | 1,3-Dicarbonyl + Hydrazine | Substituted Pyrazole |

| 2 | Sulfonylation | Pyrazole + Chlorosulfonic Acid/Thionyl Chloride | Pyrazole-4-sulfonyl chloride |

| 3 | Sulfonamide Formation | Pyrazole-4-sulfonyl chloride + Amine/Ammonia, Base | Pyrazole-4-sulfonamide |

One-Pot Synthetic Procedures

In an effort to improve synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates have been developed for the synthesis of substituted pyrazoles. While not as commonly reported for pyrazole-4-sulfonamides specifically, multicomponent reactions (MCRs) are a powerful tool for the rapid construction of complex heterocyclic scaffolds. For example, three-component reactions of aldehydes, β-ketoesters, and hydrazines have been utilized to synthesize polysubstituted pyrazoles. Such strategies could potentially be adapted to incorporate a sulfonamide moiety or a precursor group.

Specific Reaction Pathways for 3-Substituted Pyrazole-4-sulfonamide Derivatives

The synthesis of pyrazole-4-sulfonamides with a specific substituent at the 3-position, such as the propan-2-yl (isopropyl) group, requires more tailored synthetic strategies.

Direct Sulfonation Techniques

The direct sulfonation of a pre-formed 3-isopropyl-1H-pyrazole would be the most straightforward approach. The synthesis of 3-isopropyl-1H-pyrazole can be achieved through the condensation of 4-methyl-1,3-pentanedione with hydrazine. Following the formation of the 3-isopropyl-1H-pyrazole, direct sulfonation at the C4 position can be carried out using chlorosulfonic acid, followed by reaction with an amine to yield the target sulfonamide. This regioselective sulfonation at the 4-position is a common feature in the chemistry of pyrazoles.

The synthesis of various 3-alkyl-5-methyl-1H-pyrazole-4-sulfonyl chlorides has been reported, which are then converted to the corresponding sulfonamides. nih.gov For example, 3-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be synthesized and subsequently reacted with an appropriate amine to yield the N-substituted sulfonamide. nih.gov

Cyclocondensation Reactions Utilizing Pyrazole Precursors

An alternative strategy involves the use of precursors that already contain the sulfonamide or a related functional group. One such method is the reaction of a chalcone (B49325) derivative with 4-hydrazinobenzenesulfonamide hydrochloride. This approach leads to the formation of a pyrazoline ring which can then be aromatized to the pyrazole. This method is particularly useful for the synthesis of N-aryl-pyrazole-sulfonamides.

Another powerful method for constructing the pyrazole ring is through [3+2] cycloaddition reactions. For instance, the reaction of a nitrile imine with an appropriately substituted alkene or alkyne can lead to the formation of the pyrazole ring. While not directly leading to a 4-sulfonamide, this method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Derivatization of Pre-formed Pyrazole Rings

Derivatization of a pre-formed pyrazole ring is a common and effective strategy. This approach relies on the selective functionalization of the pyrazole core. For the synthesis of 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide, the key intermediate would be 3-isopropyl-1H-pyrazole.

The synthesis of this precursor can be accomplished by the reaction of 4-methyl-2,4-pentanedione with hydrazine hydrate. Once the 3-isopropyl-1H-pyrazole is obtained, it can be subjected to electrophilic substitution at the 4-position.

The subsequent sulfonylation and amidation steps would follow the general procedures outlined previously. The reaction conditions for these steps can be optimized to achieve high yields of the desired this compound.

Below is a table summarizing the key intermediates and reagents for the synthesis of 3-alkyl-pyrazole-4-sulfonamides, which can be adapted for the 3-isopropyl analog.

| Precursor | Reagent for Pyrazole Formation | Pyrazole Intermediate | Sulfonylation Reagent | Key Intermediate | Amidation Reagent | Final Product |

| 4-Methyl-1,3-pentanedione | Hydrazine hydrate | 3-Isopropyl-1H-pyrazole | Chlorosulfonic acid | 3-Isopropyl-1H-pyrazole-4-sulfonyl chloride | Ammonia/Amine | This compound |

| Pentane-2,4-dione | Hydrazine hydrate | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Ammonia/Amine | 3,5-Dimethyl-1H-pyrazole-4-sulfonamide |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques that not only improve reaction efficiency but also align with the principles of green chemistry. These methods aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

The synthesis of pyrazole sulfonamides can be effectively achieved using microwave technology. A plausible microwave-assisted route to this compound would involve the reaction of a key intermediate, 3-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, with a suitable ammonia source. The use of microwave irradiation can dramatically reduce the reaction time for this amination step from hours to minutes.

Table 1: Hypothetical Microwave-Assisted Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reactants | 3-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride, Ammonia solution |

| Solvent | Tetrahydrofuran (THF) or Dioxane |

| Microwave Power | 100-300 W |

| Temperature | 80-120 °C |

| Reaction Time | 5-20 minutes |

| Pressure | 5-15 bar |

Research on related pyrazoline-bearing sulfonamides has demonstrated the successful use of microwave irradiation. For instance, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was achieved by irradiating a mixture of a chalcone derivative and para-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) at 200 °C and 300W for a short duration. rsc.org This highlights the potential of microwave-assisted synthesis for the rapid and efficient production of pyrazole-based sulfonamides.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the sustainability of chemical processes. Catalyst-mediated reactions often proceed with high selectivity and efficiency under milder conditions, reducing energy consumption and waste generation.

The synthesis of the 3-(propan-2-yl)-1H-pyrazole core can be achieved through catalyst-mediated cyclization reactions. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Various catalysts, including both acid and base catalysts, as well as transition metal catalysts, can be employed to facilitate this transformation. For instance, the synthesis of pyrazole derivatives has been reported using catalysts such as cerium(IV) ammonium (B1175870) nitrate (B79036) and molecular iodine.

More advanced catalytic methods focus on the direct C-H functionalization of the pyrazole ring. While direct catalytic C-H sulfonylation of pyrazoles is an emerging area, related C-H functionalization reactions have been successfully demonstrated. For example, palladium-catalyzed ortho-selective C-H alkenylation of aryl-sulfonylpyrazoles has been achieved, showcasing the potential for regioselective functionalization of the pyrazole core. This approach, guided by a directing group, allows for the introduction of various functional groups at specific positions on the pyrazole ring.

The development of catalysts for the direct sulfonylation of the C4-position of 3-alkyl-substituted pyrazoles is a key area of ongoing research. Such a method would provide a more atom-economical and environmentally friendly alternative to traditional sulfonylation methods that often require harsh reagents like chlorosulfonic acid.

Table 2: Examples of Catalysts in Pyrazole Synthesis

| Reaction Type | Catalyst | Reactants | Reference |

|---|---|---|---|

| Pyrazole Annulation | Molecular Iodine | N,N-dimethyl enaminones and sulfonyl hydrazines | dntb.gov.ua |

| C-H Alkenylation | Pd(OAc)₂ | Aryl-sulfonylpyrazoles and Alkenes | rsc.org |

Green chemistry considerations are central to the development of these advanced synthetic techniques. The use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation all contribute to more sustainable chemical manufacturing processes. The direct C-H functionalization approach is particularly aligned with green chemistry principles as it avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the amount of waste generated.

Compound Names

Spectroscopic and Structural Elucidation of 3 Propan 2 Yl 1h Pyrazole 4 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrazole-sulfonamide derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the pyrazole (B372694) ring, the sulfonamide group, and any substituents.

In the case of a related compound, N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, the ¹H NMR spectrum shows distinct signals that have been assigned to specific protons within the molecule. nih.gov For instance, a broad signal between δ 10.1-11 ppm is characteristic of the N-H proton of the pyrazole ring, while the methyl groups on the pyrazole ring appear as sharp singlets. nih.gov

Table 1: Representative ¹H NMR Data for a Pyrazole-4-sulfonamide Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole-NH | 10.1-11.0 | broad singlet | - |

| Sulfonamide-NH | 4.39 | triplet | 6.5 |

| Pyrazole-CH₃ | 2.45 | singlet | - |

| Cyclohexene-CH | 5.43 | singlet | - |

| Methylene (-CH₂-N) | 2.97 | quartet | 6.0, 6.5 |

| Methylene (-CH₂-C=) | 2.11 | triplet | 6.5 |

Data is for N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in CDCl₃. nih.gov

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its bonding and electronic environment.

For pyrazole-sulfonamide derivatives, the ¹³C NMR spectrum allows for the unambiguous assignment of all carbon atoms, including those in the pyrazole ring and the sulfonamide moiety. nih.gov The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Table 2: Representative ¹³C NMR Data for a Pyrazole-4-sulfonamide Derivative

| Carbon Assignment | Chemical Shift (δc, ppm) |

|---|---|

| Pyrazole C=N | 147.13, 141.63 |

| Pyrazole C-S | 115.17 |

| Cyclohexene C=C | 134.39, 122.18 |

| Methylene (-CH₂-N) | 40.56 |

| Methylene (-CH₂-C=) | 37.2 |

| Pyrazole-CH₃ | 12.95, 10.43 |

Data is for N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide in DMSO-d₆. nih.gov

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and assigning quaternary carbons.

These advanced techniques have been successfully applied to confirm the structures of complex pyrazole derivatives by unambiguously linking different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide and its derivatives, the IR spectrum would show characteristic absorption bands for the N-H, S=O, C=N, and C-H bonds. For example, the sulfonamide group gives rise to strong, characteristic stretching vibrations for the S=O bonds. The N-H stretching vibration of the pyrazole ring and the sulfonamide group also appear in distinct regions of the spectrum.

Table 3: Typical IR Absorption Frequencies for Pyrazole-4-sulfonamide Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretching | 3291 |

| Sulfonamide S=O | Asymmetric Stretching | 1316 |

| Sulfonamide S=O | Symmetric Stretching | 1185, 1145 |

| C=N / C=C | Stretching | 1668, 1567 |

| C-H (Alkyl) | Stretching | 2938 |

Data is for N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For pyrazole-sulfonamide derivatives, electrospray ionization (ESI) is a common technique. The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern can help to confirm the connectivity of the pyrazole core, the sulfonamide group, and the substituents.

Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | [M+H]⁺ | 283.39 | 284.4 |

| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | [M+H]⁺ | 279.36 | 280.1 |

Data obtained via ESI-MS. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to determine the empirical formula of the substance. By comparing the experimentally determined percentages with the calculated values for a proposed molecular formula, the purity and composition of the synthesized compound can be confirmed. The structures of newly synthesized pyrazole-sulfonamide derivatives are often confirmed by elemental analysis, in conjunction with spectroscopic methods. nih.gov

Table 5: Theoretical Elemental Composition of this compound (C₆H₁₁N₃O₂S)

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 35.45 |

| Hydrogen | H | 1.01 | 5.46 |

| Nitrogen | N | 14.01 | 20.67 |

| Oxygen | O | 16.00 | 15.74 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For pyrazole sulfonamide derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity.

Although the crystal structure for this compound has not been publicly reported, analysis of analogous compounds, such as N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides, offers a reliable model for its likely solid-state conformation. In such structures, the pyrazole ring typically adopts a planar geometry, a characteristic feature of aromatic five-membered heterocycles. The sulfonamide group, with its tetrahedral sulfur center, introduces a three-dimensional aspect to the molecule.

Intermolecular hydrogen bonding is a dominant feature in the crystal packing of pyrazole sulfonamides. These interactions commonly occur between the sulfonamide NH protons and the nitrogen atoms of the pyrazole ring, as well as the sulfonyl oxygen atoms, leading to the formation of extended supramolecular networks. These networks can range from simple dimers to more complex two- or three-dimensional arrays.

To illustrate the type of data obtained from such studies, a hypothetical data table for a representative pyrazole sulfonamide derivative is presented below. This table is based on typical values observed for this class of compounds.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |

| Volume (ų) | 1005 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| Significant Bond Lengths (Å) | S-O: 1.43, S-N: 1.62, S-C: 1.76, N-N: 1.35 |

| Significant Bond Angles (°) | O-S-O: 119.5, O-S-N: 107.0, O-S-C: 108.0 |

| Hydrogen Bonding Interactions | N-H···N(pyrazole), N-H···O(sulfonyl) |

This is a representative table based on known structures of similar pyrazole sulfonamides and does not represent experimentally determined data for this compound.

Investigation of Tautomerism and Regioisomeric Purity

Tautomerism and regioisomerism are fundamental concepts in the study of pyrazole chemistry, directly impacting the compounds' properties and reactivity.

Tautomerism: Pyrazoles substituted at the 3- or 5-position can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For a 3-substituted pyrazole like this compound, this equilibrium would involve the proton residing on either N1 or N2. The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, and the physical state (solid or solution).

In the solid state, one tautomer is typically favored and stabilized by the crystal lattice energy and intermolecular interactions, such as the hydrogen bonding networks discussed previously. In solution, a dynamic equilibrium between the tautomers often exists. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying these equilibria. The chemical shifts of the pyrazole ring protons and carbons can provide information about the predominant tautomeric form. For instance, low-temperature NMR studies can sometimes "freeze out" the tautomeric exchange, allowing for the observation of distinct signals for each tautomer.

Regioisomeric Purity: The synthesis of pyrazole sulfonamides can potentially lead to the formation of regioisomers, especially when the pyrazole ring is unsymmetrically substituted. For example, in the synthesis of N-alkylated pyrazole sulfonamides, alkylation can occur at either of the two ring nitrogen atoms, leading to two different regioisomers.

Ensuring the regioisomeric purity of a synthesized compound is critical. This is typically achieved through a combination of chromatographic purification techniques (e.g., column chromatography) and spectroscopic analysis. High-resolution NMR spectroscopy (¹H, ¹³C, and sometimes ¹⁵N) is a powerful tool for distinguishing between regioisomers, as the chemical shifts of the atoms in the pyrazole ring and the attached substituents are sensitive to their chemical environment. In cases of ambiguity, single-crystal X-ray diffraction provides the definitive structural proof of a single regioisomer.

Biological Evaluation and Pharmacological Profiles of 3 Propan 2 Yl 1h Pyrazole 4 Sulfonamide and Analogous Compounds

Enzyme Inhibition Studies

NADPH Oxidase 2 (NOX2) Inhibition

NADPH oxidase 2 (NOX2) is a key enzyme in the production of reactive oxygen species (ROS) and is implicated in the pathophysiology of numerous diseases, including neurodegenerative and cardiovascular conditions. researchgate.netnih.gov The inhibition of NOX2 is a promising therapeutic strategy to mitigate oxidative stress. nih.gov

Research into NOX2 inhibitors has identified several potent compounds with a pyrazole-sulfonamide core. Notably, compounds based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton have demonstrated significant inhibitory activity against NOX2. researchgate.netnih.govresearchgate.net

Key analogous compounds include GSK2795039 and NCATS-SM7270. nih.govresearchgate.net GSK2795039, chemically identified as N-(1-Isopropyl-3-(1-methylindolin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-methyl-1H-pyrazole-3-sulfonamide, is a potent and selective inhibitor of NOX2. nih.gov It has been shown to effectively reduce ROS production in both cell-free and whole-cell assays and has demonstrated in vivo efficacy in models of inflammation and acute pancreatitis. nih.gov Molecular modeling studies suggest that these inhibitors bind at the same site as the enzyme's substrate, NADPH. nih.govresearchgate.net

| Compound Name | Structure | NOX2 Inhibitory Activity |

| GSK2795039 | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivative | Potent inhibitor in cell-free and whole-cell assays. nih.gov |

| NCATS-SM7270 | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivative | Effective in preventing amyloid beta-induced oxidative stress in microglial cells. nih.gov |

| IMBIOC-1 | Isomer of GSK2795039 | Shows a strong protective effect on microglial cell survival. nih.gov |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in the regulation of the cell cycle. nih.gov Its dysregulation is often associated with cancer, making it a significant target for anticancer drug development. nih.govmdpi.com

While direct studies on 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide are not available, research on analogous structures highlights the potential of the pyrazole (B372694) scaffold in CDK2 inhibition. A study focused on the discovery of novel CDK2 inhibitors developed a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. nih.gov This work evolved from a lead compound, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide, which demonstrated potent inhibition of multiple CDKs, including CDK2. nih.gov The substitution of the phenylsulfonamide moiety with a pyrazole ring led to compounds with enhanced potency and selectivity for CDK2. nih.gov

| Compound | Description | CDK2 Inhibition (Ki) |

| Compound 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.007 µM nih.gov |

| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.005 µM nih.gov |

These findings underscore the importance of the pyrazole motif in designing potent and selective CDK2 inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. nih.gov The pyrazole ring is a recognized structural feature in a number of VEGFR-2 inhibitors. mdpi.com

Sulfonamide derivatives have also been explored as promising candidates for VEGFR-2 inhibition. nih.gov Although specific data for this compound is not present in the reviewed literature, the broader classes of pyrazole and sulfonamide compounds are well-represented in the research of VEGFR-2 inhibitors. For instance, various pyrazole hybrids have been synthesized and evaluated for their potential to control cancer through VEGFR-2 inhibition. mdpi.com

Epidermal Growth Factor Receptor (EGFR T790M) Inhibition

The T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). nih.govresearchgate.net This has driven the development of third-generation inhibitors that can effectively target this mutant form of the receptor. nih.govresearchgate.net

Recent drug discovery efforts have identified structurally unique imidazo[3.2-b]pyrazole derivatives as reversible inhibitors of EGFR, including the T790M mutant. chemrxiv.org A physics-based computational approach successfully identified these pyrazole-containing compounds, which demonstrated potent inhibition of the EGFR L858R/T790M/C797S triple mutant in biochemical assays. chemrxiv.org

| Compound | Description | EGFR L858R/T790M/C79S Inhibition (Ki) |

| Compound 31 | Imidazo[3.2-b]pyrazole derivative | 2.1 nM chemrxiv.org |

This highlights the potential of pyrazole-based scaffolds in overcoming acquired resistance in EGFR-mutated cancers.

Topoisomerase-IIa Inhibition

Information specifically detailing the Topoisomerase-IIa inhibitory activity of this compound or its close analogs was not prominently available in the reviewed scientific literature.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various types of cancer. nih.gov Selective inhibition of COX-2 is a therapeutic goal to reduce inflammation and potentially treat cancer with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Several studies have investigated pyrazole derivatives as COX-2 inhibitors. One study synthesized a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives and found that they were more selective for COX-2 over COX-1. nih.gov Another research effort focused on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles, which also demonstrated potent and selective COX-2 inhibition. nih.gov

| Compound Class | Description | COX-2 Inhibition (IC50) |

| Pyrrolo[3,2,1-hi]indoles (2a-d) | Sulfonamide-substituted | 0.053–0.092 µM nih.gov |

| 1,2-Dihydropyrrolo[3,2,1-hi]indoles (1a-d) | Sulfonamide-substituted | 0.092–0.253 µM nih.gov |

The most potent derivative among the pyrrolo[3,2,1-hi]indoles was the phenyl-derivative 2a, with a COX-2 IC50 of 53 nM. nih.gov

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov Inhibition of SDH is a mechanism of action for a class of fungicides known as SDHIs. nih.gov

Research into novel antifungal agents has explored pyrazole-based compounds as potential SDH inhibitors. A study on N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives found that they possessed highly efficient and broad-spectrum antifungal activities. researchgate.netnih.gov One of the standout compounds, B6, significantly inhibited SDH enzyme activity with an IC50 value of 0.28 μg/mL. researchgate.netnih.gov Molecular docking studies suggested that this compound interacts with the SDH active pocket in a manner similar to the known SDHI, thifluzamide. researchgate.netnih.gov

| Compound | Description | SDH Inhibition (IC50) |

| Compound B6 | N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivative | 0.28 μg/mL researchgate.netnih.gov |

These findings indicate that the pyrazole-4-sulfonamide scaffold and its derivatives are promising for the development of new SDH inhibitors. researchgate.netnih.gov

Antimicrobial Activity Investigations (In Vitro Assays)

The antimicrobial potential of pyrazole-sulfonamide derivatives has been a subject of significant research interest. These investigations aim to determine the compounds' ability to inhibit the growth of or kill various pathogenic microorganisms.

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of pyrazole-sulfonamide have demonstrated notable activity against Gram-positive bacteria. In a study evaluating a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides, several compounds exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, compounds with chloro and nitro substitutions on the benzenesulfonamide (B165840) ring showed potent activity. nih.gov Another study on sulfonamide derivatives reported Minimum Inhibitory Concentration (MIC) values against S. aureus ATCC 25923 ranging from 64 to 256 µg/mL. jocpr.com Some of these derivatives also showed efficacy against multidrug-resistant strains of S. aureus. jocpr.com

| Compound/Analog | Staphylococcus aureus MIC | Bacillus subtilis MIC | Reference |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-chlorobenzenesulfonamide | Potent Activity | Potent Activity | nih.gov |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzenesulfonamide | Potent Activity | Potent Activity | nih.gov |

| Sulfonamide Derivative 1b | 64 µg/mL | Not Reported | jocpr.com |

| Sulfonamide Derivative 1c | 64 µg/mL | Not Reported | jocpr.com |

| Sulfonamide Derivative 1d | 64 µg/mL | Not Reported | jocpr.com |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of pyrazole-sulfonamide analogs extends to Gram-negative bacteria. The same series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides that were active against Gram-positive strains also demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov The presence of specific substituents on the benzene (B151609) sulfonyl chloride moiety was found to be crucial for the observed activity. nih.gov

| Compound/Analog | Escherichia coli MIC | Pseudomonas aeruginosa MIC | Reference |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-chlorobenzenesulfonamide | Significant Activity | Significant Activity | nih.gov |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dichlorobenzenesulfonamide | Significant Activity | Significant Activity | nih.gov |

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger)

Several pyrazole-sulfonamide derivatives have been evaluated for their antifungal properties. Studies have shown that certain analogs exhibit potent activity against fungal strains such as Aspergillus niger and Aspergillus flavus. nih.gov For instance, compounds from the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide series were found to be effective antifungal agents when compared to the standard drug Fluconazole. nih.gov

| Compound/Analog | Aspergillus niger Activity | Candida albicans Activity | Reference |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-chlorobenzenesulfonamide | Potent Activity | Not Reported | nih.gov |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzenesulfonamide | Potent Activity | Not Reported | nih.gov |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dichlorobenzenesulfonamide | Potent Activity | Not Reported | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis

The search for novel antitubercular agents has led to the investigation of pyrazole-sulfonamide hybrids. A study on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives revealed potent activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Several synthesized compounds exhibited significant antitubercular effects, with some showing better activity than the standard drug rifampicin. acs.org For example, compound 9g (4-(1′-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide) demonstrated an impressive MIC of 10.2 μg/mL with 99% inhibition. nih.govacs.org

| Compound/Analog | Mycobacterium tuberculosis H37Rv MIC | Reference |

| Compound 9g | 10.2 µg/mL | nih.govacs.org |

| Compound 9m | 12.5 µg/mL | acs.org |

| Compound 9h | 25 µg/mL | acs.org |

| Compound 9i | 25 µg/mL | acs.org |

Anticancer and Antiproliferative Activity (In Vitro Cell Line Models)

The cytotoxic potential of pyrazole-sulfonamide derivatives against various human cancer cell lines has been extensively studied, revealing promising antiproliferative activities.

Cytotoxicity Evaluation Against Various Human Cancer Cell Lines (e.g., HepG2, MCF-7, A549, PC3, HeLa, C6, HT-29, DLD-1, A375, NCI-H460, RPMI-8226)

A number of studies have demonstrated the in vitro anticancer activity of pyrazole-sulfonamide analogs across a broad spectrum of cancer cell lines.

One study synthesized a series of novel pyridine (B92270) sulfonamide-pyrazole hybrids and evaluated their cytotoxic effects against colorectal cancer cell lines. Compounds 3 and 11 from this series induced significant cytotoxic effects against HCT-116, HT-29, and SW-620 cells, with IC50 values indicating potent activity. nih.gov

Another investigation into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides (compounds MM129, MM130, and MM131) revealed strong anticancer properties towards HeLa, HCT 116, and PC-3 cell lines, with IC50 values in the very low micromolar range after 72 hours of exposure. mdpi.com

Furthermore, a series of 1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates were evaluated for their anticancer effects. One compound from this series showed promising activity against A549, HCT-116, MCF-7, and HT-29 cell lines. nih.gov

| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |

| Compound 3 | HCT-116 | 45.88 µM | nih.gov |

| HT-29 | 28.27 µM | nih.gov | |

| SW-620 | 16.57 µM | nih.gov | |

| Compound 11 | HCT-116 | 25.01 µM | nih.gov |

| HT-29 | 8.99 µM | nih.gov | |

| SW-620 | 3.27 µM | nih.gov | |

| MM129 | HeLa | 0.17–1.15 µM (range) | mdpi.com |

| HCT 116 | 0.17–1.15 µM (range) | mdpi.com | |

| PC-3 | 0.17–1.15 µM (range) | mdpi.com | |

| MM130 | HeLa | 0.17–1.15 µM (range) | mdpi.com |

| HCT 116 | 0.17–1.15 µM (range) | mdpi.com | |

| PC-3 | 0.17–1.15 µM (range) | mdpi.com | |

| MM131 | HeLa | 0.17–1.15 µM (range) | mdpi.com |

| HCT 116 | 0.17–1.15 µM (range) | mdpi.com | |

| PC-3 | 0.17–1.15 µM (range) | mdpi.com | |

| 1,2,3-triazole linked pyrazole derivative | A549 | 1.962 µM | nih.gov |

| HCT-116 | 3.597 µM | nih.gov | |

| MCF-7 | 1.764 µM | nih.gov | |

| HT-29 | 4.496 µM | nih.gov |

Cell Cycle Modulation and Apoptosis Induction Studies

Pyrazole-sulfonamide derivatives have been investigated for their potential to modulate the cell cycle and induce apoptosis in cancer cells. Studies on analogous compounds have demonstrated significant effects on cell proliferation and programmed cell death pathways.

Certain pyrazole-sulfonamide hybrids have been shown to induce cytotoxic effects in colorectal cancer cell lines (HCT-116, HT-29, and SW-620). bue.edu.egnih.gov For instance, specific compounds within this class were found to induce cellular apoptosis in HCT-116 and SW-620 cells. bue.edu.egnih.gov Furthermore, these compounds were observed to cause cell cycle arrest at the G0/G1 and S phases. bue.edu.egnih.gov In some cases, necrosis was also induced alongside apoptosis. bue.edu.egnih.gov

Another study on pyrazolo[4,3-e]tetrazolo[1,5-b] bue.edu.egnih.govnih.govtriazine sulfonamides revealed time and concentration-dependent induction of apoptosis in various cancer cell lines, including HeLa, HCT 116, BxPC-3, and PC-3 cells. mdpi.com These compounds were found to induce cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells, while causing an accumulation of cells in the S phase in HCT 116 cells. mdpi.comresearchgate.net The pro-apoptotic activity was confirmed by changes in the mitochondrial transmembrane potential and the externalization of phosphatidylserine. mdpi.comresearchgate.net

The proposed mechanism for some of these analogous compounds involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis, particularly in response to high levels of genotoxic stress. mdpi.com

Table 1: Effects of Analogous Pyrazole-Sulfonamide Compounds on Cell Cycle and Apoptosis

| Compound Type | Cell Line(s) | Observed Effects | Reference(s) |

|---|---|---|---|

| Pyridine sulfonamide-pyrazole hybrid | HCT-116, SW-620 | Apoptosis induction, cell cycle arrest at G0/G1 and S phases | bue.edu.egnih.gov |

Antiviral Activity Assessments (In Vitro Models)

The antiviral potential of pyrazole derivatives, including those with sulfonamide moieties, has been explored against a range of viruses.

While specific data on this compound against Poliovirus-1, EV-A71, and CV-B3 is not detailed in the provided search results, the broader class of pyrazole derivatives has shown promise as antiviral agents. For instance, a series of hinged aromatic compounds containing a pyrazole moiety demonstrated inhibitory activity against Enterovirus 71 (EV71) strain BrCr in RD cells. kuleuven.be Three new agents from this series exhibited EC50 values ranging from 2.29 to 6.16 µM. kuleuven.be The structure-activity relationship indicated that a thiophene (B33073) derivative with morpholine (B109124) and trifluorobenzene rings had the most significant antiviral activity, with an EC50 of 2.29 µM. kuleuven.be

In a separate study, a benzene sulfonamide derivative was identified to have submicromolar activity against Coxsackievirus B3 (CV-B3) with an EC50 of 0.7 µM. nih.gov This compound also showed activity against CV-B1, B4, B5, and B6. nih.gov Structural studies revealed that this compound binds to a pocket formed by viral proteins VP1 and VP3. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a primary target for antiviral drug development. nih.govmdpi.comnih.gov Inhibition of Mpro represents a promising strategy for the treatment of COVID-19. nih.govmdpi.com While direct studies on this compound targeting SARS-CoV-2 Mpro were not found, the general approach of identifying inhibitors for this protease is well-established. mcgill.ca Computational and experimental screening methods have been employed to identify compounds that can bind to the active site of Mpro and inhibit its function. mcgill.ca

Anti-Inflammatory Effects (In Vitro Mechanistic Studies)

The anti-inflammatory properties of pyrazole derivatives containing a sulfonamide group have been documented. jrmds.inresearchgate.netmdpi.com These compounds are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. jrmds.inresearchgate.net

Several pyrazolyl benzenesulfonamide derivatives have demonstrated selective inhibitory activity towards COX-2. tandfonline.com For example, compounds 4-(3-Phenyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide and 4-(3-Tolyl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide were identified as potent dual anti-inflammatory and antimicrobial agents with good selective inhibition of COX-2. tandfonline.com Molecular docking studies have supported these findings by showing favorable interactions of these compounds within the active site of the human COX-2 enzyme. tandfonline.com

In another study, novel sulfonamide-containing diaryl pyrazoles were synthesized and evaluated for their in vitro COX inhibitory activity. researchgate.net One compound, in particular, displayed a COX-2 IC50 value of 0.52 µM and a selectivity index of 10.73, which was comparable to the known COX-2 inhibitor celecoxib. researchgate.net

Antileishmanial Activity (In Vitro Studies)

The potential of pyrazole derivatives as antileishmanial agents has been the subject of several in vitro investigations. nih.govnih.govresearchgate.net

A study evaluating a series of pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes revealed that both scaffolds are effective for antileishmanial activity. nih.gov The nature and position of substituents on these scaffolds were found to significantly influence their activity. nih.gov For instance, a pyrazole ring without any substitution on the phenyl ring showed an IC50 value of 35.53 μg/mL. nih.gov

In other research, new N-substituted benzene and naphthalenesulfonamides were screened in vitro against various Leishmania species, including L. infantum, L. braziliensis, L. guyanensis, and L. amazonensis. nih.gov Several of these sulfonamides displayed interesting IC50 values against both promastigotes and amastigotes of L. amazonensis and L. infantum. nih.gov

Furthermore, a study on a novel sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated activity against both promastigotes and intracellular amastigotes of Leishmania donovani, with IC50 values of 38.5±1.5 µg/mL and 86.4±2.4 µg/mL, respectively. nih.gov The parasiticidal activity was associated with increased levels of Th1 cytokines, nitric oxide, and reactive oxygen species in infected macrophages. nih.gov

Table 2: In Vitro Antileishmanial Activity of Analogous Sulfonamide Compounds

| Compound Type | Leishmania Species | Form | IC50 Value | Reference |

|---|---|---|---|---|

| Pyrazole derivative | L. major | Promastigote | 35.53 μg/mL | nih.gov |

| N-substituted benzene and naphthalenesulfonamides | L. amazonensis, L. infantum | Promastigote & Amastigote | Not specified | nih.gov |

| 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | L. donovani | Promastigote | 38.5±1.5 µg/mL | nih.gov |

Structure Activity Relationship Sar Studies of 3 Propan 2 Yl 1h Pyrazole 4 Sulfonamide Derivatives

Influence of Substitutions on the Pyrazole (B372694) Ring on Biological Potency and Selectivity

Substitutions on the pyrazole ring of 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide derivatives have a profound impact on their biological activity. The nature, size, and electronic properties of the substituents can significantly alter the compound's interaction with biological targets, thereby affecting its potency and selectivity.

Research has shown that the introduction of various groups at the N1, C3, and C5 positions of the pyrazole ring can modulate the anticancer and antimicrobial properties of these compounds. For instance, in a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, N-alkylation at the pyrazole ring was found to influence their antiproliferative activity. The synthesis of both 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated that even a simple methylation at the N1 position can lead to changes in biological effect. nih.gov

Furthermore, the nature of the substituent at the C5 position plays a crucial role. Studies on pyrazole derivatives have indicated that the presence of different aryl or alkyl groups at this position can significantly impact their inhibitory activity against various enzymes. For example, in a study of pyrazole-based inhibitors, variations at the C5 position with different phenyl groups led to a range of inhibitory potencies against meprin α and β. nih.gov The introduction of bulky substituents can either enhance or diminish activity depending on the topology of the target's binding site.

The electronic nature of the substituents is also a key determinant of activity. Electron-donating or electron-withdrawing groups on the pyrazole ring can alter the electron density of the entire molecule, thereby influencing its binding affinity to target proteins.

Role of the Isopropyl Group at Position 3 on Pharmacological Activity

While extensive research has been conducted on various substitutions at the C3 position of the pyrazole ring, specific and detailed studies focusing solely on the role of the isopropyl group in this compound derivatives are limited in the currently available literature. However, by examining the broader context of alkyl substitutions at this position, we can infer the potential significance of the isopropyl moiety.

The C3 position of the pyrazole ring is a key site for modification to modulate pharmacological activity. The size, lipophilicity, and steric bulk of the substituent at this position can influence how the molecule fits into the binding pocket of a target enzyme or receptor. An isopropyl group, being a branched and moderately bulky alkyl group, can provide a balance between lipophilicity and steric hindrance.

In a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, the presence of the 3-isopropyl group was a common feature in compounds that exhibited potent and selective inhibition of cyclin-dependent kinases (CDKs). nih.gov This suggests that the isopropyl group may be favorable for binding to the ATP-binding pocket of these kinases. The branched nature of the isopropyl group may allow for optimal van der Waals interactions within a specific hydrophobic pocket of the enzyme.

Impact of Modifications to the Sulfonamide Moiety on Enzyme Inhibition and Cellular Effects

In the context of carbonic anhydrase (CA) inhibitors, the sulfonamide group is known to be the primary zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. Modifications to the R group can influence the acidity of the sulfonamide NH, which is crucial for this interaction. For instance, attaching different aromatic or heterocyclic rings to the sulfonamide nitrogen can lead to isoform-selective CA inhibitors.

A study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated that varying the substituent on the sulfonamide moiety led to significant differences in inhibitory activity against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII). mdpi.com For example, the introduction of different amine residues resulted in compounds with varying degrees of inhibition and selectivity.

Furthermore, modifications to the sulfonamide group can impact the compound's cellular effects, such as antiproliferative activity. In a series of pyrazole-sulfonamide derivatives designed as apoptosis inducers in colon cancer, the nature of the substituent on the sulfonamide played a role in the cytotoxic effects against different cancer cell lines. bue.edu.egresearchgate.net

The following table illustrates the impact of sulfonamide modifications on the inhibitory activity of pyrazole sulfonamide derivatives against human carbonic anhydrase isoforms.

| Compound | R Group on Sulfonamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | Acetyl | 250 | 12 | 25 | 5.7 |

| Compound 1a | Pyridin-2-yl | 79.6 | 90.1 | >10000 | 459.3 |

| Compound 1b | 4-Methylpyridin-2-yl | 149.2 | 163.5 | >10000 | 784.1 |

| Compound 1c | Pyrimidin-2-yl | 114.7 | 129.8 | 8564 | 562.3 |

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. mdpi.com

Elucidation of Key Structural Features Contributing to Specific Biological Activities (e.g., Antimicrobial, Anticancer)

The specific biological activities of this compound derivatives are dictated by a combination of key structural features across the entire molecule. The interplay between the substituents on the pyrazole ring, the nature of the group at the C3 position, and the modifications of the sulfonamide moiety determines the compound's affinity and selectivity for particular biological targets, leading to distinct pharmacological profiles such as antimicrobial or anticancer effects.

Antimicrobial Activity

In a series of newly synthesized pyrazole derivatives, those bearing a sulfonamide moiety showed promising antimicrobial activity. The nature of the substituents on the terminal aryl ring of the sulfonamide was found to be a key determinant of the antimicrobial spectrum and potency. nih.gov

The following table summarizes the antimicrobial activity of some pyrazole-sulfonamide derivatives.

| Compound | R Group on Phenylsulfonamide | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Sulfadiazine (Standard) | Pyrimidin-2-yl | 20 | 18 |

| Compound 4a | Unsubstituted | 12 | 10 |

| Compound 4b | 4-Methyl | 14 | 11 |

| Compound 4c | 4-Chloro | 16 | 14 |

Illustrative data based on general findings in the literature.

Anticancer Activity

In the realm of anticancer activity, pyrazole-sulfonamide derivatives have been shown to target various pathways, including enzyme inhibition (e.g., carbonic anhydrases, kinases) and induction of apoptosis. The SAR for anticancer activity is often complex and target-specific.

For instance, certain pyrazole-sulfonamide derivatives have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in tumor progression and metastasis. The substitution pattern on the pyrazole ring and the sulfonamide tail are critical for achieving high potency and selectivity for these isoforms.

A study on pyrazole-sulfonamide hybrids targeting colon cancer cells revealed that specific substitutions on the pyrazole and the sulfonamide moiety led to compounds with significant cytotoxic effects and the ability to induce apoptosis. bue.edu.eg

The table below presents the cytotoxic activity of selected pyrazole-sulfonamide derivatives against a human cancer cell line.

| Compound | Substituents | IC₅₀ (µM) vs. HCT-116 |

| Doxorubicin (Standard) | - | 0.5 |

| Compound 3 | 3,5-dimethylpyrazole, N-phenethylsulfonamide | 15.2 |

| Compound 11 | 1,3,5-trimethylpyrazole, N-(4-methoxyphenethyl)sulfonamide | 8.9 |

Data sourced from a study on pyrazole-sulfonamide derivatives as apoptosis inducers. researchgate.net

Computational Chemistry and in Silico Approaches for 3 Propan 2 Yl 1h Pyrazole 4 Sulfonamide Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide, the development of robust QSAR models can facilitate the prediction of its efficacy against various biological targets and guide the synthesis of more potent analogs.

The process of developing a predictive model for a class of compounds like pyrazole (B372694) sulfonamides typically involves the following steps:

Data Set Collection: A series of pyrazole sulfonamide derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) against a specific target are compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are employed to build the QSAR model. youtube.com

Model Validation: The predictive power of the generated model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound are not extensively reported in the public domain, studies on related pyrazole derivatives have successfully utilized this approach to predict activities such as carbonic anhydrase inhibition. nih.gov These models often reveal that a combination of electronic, steric, and hydrophobic properties are crucial for biological activity.

Table 1: Representative Approaches for Predictive Model Development

| Modeling Technique | Description | Typical Application for Pyrazole Sulfonamides |

| QSAR | Establishes a quantitative relationship between chemical structure and biological activity. | Predicting inhibitory activity against enzymes like carbonic anhydrases. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Designing new derivatives with improved binding affinity to a target receptor. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activity. | Guiding structural modifications to enhance potency. nih.gov |

Identification of Physicochemical Descriptors for Activity Correlation

The foundation of any successful QSAR model lies in the selection of appropriate physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties, allowing for a mathematical correlation with its biological function. For this compound, a range of descriptors would be considered to build a predictive model. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding interactions with polar residues in a protein's active site.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area. The isopropyl group on the pyrazole ring of the target compound, for instance, would significantly influence its steric profile.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (LogP), which measures a compound's lipophilicity. This is crucial for membrane permeability and interaction with hydrophobic pockets in a receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

In studies of similar sulfonamide-containing compounds, descriptors such as molar refractivity (MR), topological polar surface area (TPSA), and various electrostatic and quantum-chemical parameters have been shown to be important for correlating with biological activity. nih.gov

Table 2: Key Physicochemical Descriptors and Their Significance

| Descriptor | Type | Significance in Biological Activity |

| LogP | Hydrophobic | Influences solubility, permeability, and binding to hydrophobic pockets. |

| TPSA | Electronic/Topological | Predicts membrane permeability and oral bioavailability. |

| Molecular Weight | Steric | Affects diffusion and overall size, influencing binding site accessibility. |

| HOMO/LUMO Energy | Electronic | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Number of H-bond Donors/Acceptors | Electronic | Crucial for forming hydrogen bonds with the biological target. |

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities and guide optimization. For this compound, a comprehensive ADMET profile would be generated using various computational models.

Several online servers and software packages are available for ADMET prediction, which utilize large datasets of experimental data to build their predictive models. nih.govnih.gov The key parameters evaluated include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and Caco-2 cell permeability.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of the likely route of elimination from the body.

Toxicity: Assessment of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Studies on pyrazole sulfonamide derivatives often show good drug-like properties, with many compounds adhering to Lipinski's rule of five. nih.govnih.gov However, the sulfonamide group can sometimes be a liability for metabolism or toxicity, making in silico prediction a critical step in the evaluation of this compound.

Table 3: Representative In Silico ADMET Prediction Parameters

| ADMET Property | Predicted Parameter | Desirable Range for Drug-Likeness |

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | High | |

| Distribution | BBB Permeability | Varies depending on the therapeutic target (CNS or peripheral) |

| Plasma Protein Binding | Moderate to high (can influence half-life) | |

| Metabolism | CYP450 Inhibition | Low (to avoid drug-drug interactions) |

| Toxicity | AMES Toxicity | Negative |

| hERG Inhibition | Negative |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interaction with biological targets at an atomic level.

An MD simulation typically involves the following steps:

System Setup: The molecule of interest, often in complex with its biological target (e.g., an enzyme), is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step by solving Newton's equations of motion.

The resulting trajectory provides a detailed movie of the molecular motions, from which various properties can be analyzed, including:

Conformational Flexibility: Identifying the preferred conformations of the molecule and the energy barriers between them.

Binding Stability: Assessing the stability of the ligand-protein complex over time by monitoring parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.net

Interaction Analysis: Identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity. researchgate.net

For pyrazole sulfonamides, MD simulations have been used to confirm the binding modes predicted by molecular docking and to understand the dynamic nature of the interactions within the active site of enzymes like carbonic anhydrase. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for understanding the mechanism of action.

Table 4: Applications of Molecular Dynamics Simulations

| Application | Information Gained | Relevance to this compound |

| Conformational Analysis | Identification of low-energy conformations and rotational barriers. | Understanding the flexibility of the isopropyl group and its impact on binding. |

| Ligand-Protein Binding | Stability of the complex, key interacting residues, and binding free energy calculations. | Predicting binding affinity and guiding the design of more potent inhibitors. |

| Solvent Effects | Role of water molecules in mediating ligand-protein interactions. | Understanding the complete binding environment. |

Emerging Research Avenues and Prospects for 3 Propan 2 Yl 1h Pyrazole 4 Sulfonamide

Design and Synthesis of Next-Generation Derivatives with Optimized Pharmacological Profiles

The synthesis of pyrazole (B372694) sulfonamide derivatives is a well-established field, allowing for extensive structural modifications to fine-tune their pharmacological properties. researchgate.net The general synthetic strategy often involves the reaction of a pyrazole sulfonyl chloride with various amines or other nucleophiles. acs.orgevitachem.comnih.gov For instance, 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been successfully prepared by reacting the corresponding pyrazole sulfonyl chloride with different 2-phenylethylamine derivatives. acs.orgnih.gov

Modern research focuses on lead optimization to create next-generation derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles. A key strategy involves modifying substituents on the pyrazole ring and the sulfonamide group to improve properties like central nervous system (CNS) penetration. acs.org For example, in a series of Trypanosoma brucei N-myristoyltransferase (TbNMT) inhibitors, capping the sulfonamide nitrogen with a methyl group was found to significantly enhance brain penetration, a crucial factor for treating stage 2 Human African Trypanosomiasis. acs.org

Further strategies aim to improve lipophilicity and reduce side effects by creating hybrid molecules that combine the pyrazole sulfonamide core with other active pharmacophores. acs.org The goal of these synthetic endeavors is to generate compounds with superior drug-like properties, optimized for specific therapeutic targets. acs.org

| Synthetic Approach | Description | Objective | Reference |

| Reaction with Amines | Reacting pyrazole-4-sulfonyl chloride with various amine derivatives. | Generate diverse libraries of sulfonamides. | acs.orgnih.gov |

| Sulfonamide Capping | Substitution on the sulfonamide nitrogen, for example, with a methyl group. | Reduce polar surface area and improve blood-brain barrier permeability. | acs.org |

| Molecular Hybridization | Incorporating multiple active pharmacophores into a single molecular structure. | Enhance activity, improve lipophilicity, and reduce side effects. | acs.org |

Exploration of Novel Biological Targets and Therapeutic Applications

Research into pyrazole sulfonamides has unveiled a broad spectrum of biological activities, implicating numerous enzymes and receptors as potential targets. This versatility has opened up therapeutic possibilities in a wide range of diseases.

Enzyme Inhibition: A primary mechanism of action for this class of compounds is enzyme inhibition.

Carbonic Anhydrases (CAs): Pyrazole-based sulfonamides are potent inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govrsc.org This activity is relevant for treating glaucoma, epilepsy, and certain types of cancer. nih.govrsc.org

Cholinesterases (ChEs): Certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease. nih.gov

α-Glucosidase: Acyl pyrazole sulfonamides have been identified as powerful α-glucosidase inhibitors, with potency significantly greater than the standard drug acarbose, suggesting applications in treating type 2 diabetes mellitus. frontiersin.org

Acetohydroxy Acid Synthase (AHAS): Novel derivatives have been designed as potential inhibitors of AHAS, an attractive target for the development of new herbicides. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): A class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been discovered as potent, non-covalent inhibitors of NAAA, a promising target for managing inflammatory conditions. acs.orgnih.gov

Enoyl Acyl Carrier Protein Reductase (InhA): In the search for new antitubercular agents, pyrazole-clubbed pyrazoline derivatives have shown potent activity against Mycobacterium tuberculosis, with InhA, an enzyme crucial for the bacterial cell wall synthesis, being a primary target. acs.orgnih.gov

Antiproliferative and Antimicrobial Activity:

Anticancer: Various pyrazole-sulfonamide derivatives have demonstrated antiproliferative effects against several cancer cell lines, including HeLa, C6, and U937 cells. researchgate.netnih.govresearchgate.net

Antitubercular: Beyond InhA inhibition, hispolon-derived pyrazole sulfonamides have shown potent and selective activity against Mycobacterium tuberculosis. scielo.org.mx

NADPH Oxidase 2 (NOX2) Inhibition: Derivatives based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure are effective NOX2 inhibitors. mdpi.comnih.gov This is significant for treating neurodegenerative conditions like Alzheimer's disease, where NOX2-mediated oxidative stress is a key pathological factor. mdpi.comnih.gov

| Biological Target | Therapeutic Application | References |

| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | nih.govrsc.org |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | nih.gov |

| α-Glucosidase | Type 2 Diabetes | frontiersin.org |

| NADPH Oxidase 2 (NOX2) | Neurodegenerative Diseases | mdpi.comnih.gov |

| Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis | acs.orgnih.gov |

| NAAA | Inflammatory Conditions | acs.orgnih.gov |

| - | Cancer (Antiproliferative) | researchgate.netnih.govresearchgate.net |

| AHAS | Herbicides | nih.gov |

Integration of Advanced Computational Methods in Drug Discovery Pipelines

The discovery and optimization of pyrazole sulfonamide derivatives are increasingly supported by advanced computational techniques. These in silico methods accelerate the drug discovery process, reduce costs, and provide deep insights into molecular interactions.

Molecular Docking: This is a widely used technique to predict the binding orientation and affinity of a molecule to its target protein. Docking studies have been instrumental in understanding the interactions of pyrazole sulfonamides with the active sites of enzymes like carbonic anhydrases, cholinesterases, AHAS, and InhA. acs.orgnih.govnih.govnih.gov These studies help elucidate structure-activity relationships (SAR) and guide the design of more potent inhibitors. frontiersin.org

In Silico ADMET Profiling: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. nih.gov This early assessment of drug-likeness helps to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.gov

Density Functional Theory (DFT): DFT studies are used to analyze the electronic structure, stability, and vibrational properties of the molecules. rsc.org This provides a deeper understanding of the compound's reactivity and physical properties, which are important for its potential applications and for interpreting experimental results. rsc.org

Potential for Combination Therapies and Multi-Targeting Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in therapeutic strategies that go beyond a single-target approach. Pyrazole sulfonamides are well-suited for these advanced therapeutic models.

Multi-Target Agents: A significant advantage of the pyrazole sulfonamide scaffold is the ability to design single molecules that can inhibit multiple targets simultaneously. For instance, sulfonamide-bearing pyrazolone derivatives have been developed as dual inhibitors of both cholinesterases and carbonic anhydrases. nih.gov Such multi-target agents could offer a more effective treatment for complex conditions like Alzheimer's disease, which involves multiple pathological pathways.

Combination Therapies and Molecular Hybridization: In fields like infectious disease, overcoming drug resistance is a major challenge. The World Health Organization recommends using multiple bioactive molecules to treat multidrug-resistant tuberculosis. acs.org The concept of molecular hybridization, which involves incorporating several active pharmacophores into a single scaffold, is a promising strategy. acs.org This approach has been used to develop novel sulfonamide-based pyrazole and pyrazoline hybrids with enhanced antitubercular activity. acs.orgnih.gov

Future Directions in Pyrazole Sulfonamide Academic Research

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, noted for its metabolic stability and its presence in a growing number of recently approved drugs. nih.gov The future of academic research on 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide and its derivatives is bright, with several key directions emerging.

Pursuit of Isoform Selectivity: A major challenge in fields like CA inhibition is achieving selectivity for a specific enzyme isoform to minimize off-target effects. nih.gov Future research will likely focus on designing derivatives that can selectively inhibit disease-relevant isoforms, such as the tumor-associated hCA IX. rsc.org

Tackling Antimicrobial Resistance: As demonstrated by the work on tuberculosis, pyrazole sulfonamides are a promising platform for developing new anti-infective agents that can combat drug-resistant pathogens. acs.orgnih.gov

Expansion into New Therapeutic Areas: The wide range of biological activities already discovered suggests that the full therapeutic potential of this chemical class is yet to be unlocked. mdpi.com Continued screening and mechanism-of-action studies will likely identify new biological targets and applications in areas such as metabolic disorders, autoimmune diseases, and virology.

Advanced Drug Delivery and CNS-Targeted Therapies: Building on initial successes acs.org, a significant future direction will be the rational design of derivatives capable of crossing the blood-brain barrier to treat CNS disorders, including neurodegenerative diseases and brain tumors.

Q & A

Q. What are the standard synthetic routes for 3-(propan-2-yl)-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto sulfonamides. A validated method includes:

- Step 1 : Reaction of a sulfonyl chloride precursor with 3-(propan-2-yl)-1H-pyrazole-4-amine under cooled dichloromethane (−20°C to −15°C) with diazomethane and triethylamine as catalysts .

- Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization in 2-propanol .

Optimization : Adjusting reaction time (40–48 hours) and temperature (−20°C) minimizes by-products like over-sulfonated derivatives. Use anhydrous Na₂SO₄ for drying to prevent hydrolysis .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from unreacted precursors. Recrystallization in methanol or 2-propanol enhances purity .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂NH₂) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃).

- X-ray crystallography : Resolves dihedral angles between pyrazole and sulfonamide moieties, critical for understanding steric effects .

- HPLC-MS : Validates molecular weight (C₇H₁₂N₃O₂S; expected [M+H]⁺ = 218.08) and detects impurities .

Q. What analytical techniques are recommended for assessing solubility and stability?

- Solubility : Use shake-flask method in DMSO, water, and ethanol at 25°C. The sulfonamide group confers moderate solubility in polar aprotic solvents .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) may hydrolyze the sulfonamide bond .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools support SAR studies?

- Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the pyrazole 5-position to improve carbonic anhydrase inhibition . Replace the isopropyl group with cyclopropyl to reduce steric hindrance .

- Computational Tools :

- Docking (AutoDock Vina) : Predict binding affinity to CA-II/IX isoforms.

- DFT Calculations (Gaussian) : Analyze charge distribution on sulfonamide for H-bonding propensity .

Q. How should researchers resolve contradictions in reaction yields or spectroscopic data?

-

Yield Discrepancies : Trace to variable diazomethane concentrations (0.4 M optimal). Use in situ generation via Diazald® to ensure consistency .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

-

NMR Signal Splitting : May arise from rotameric forms of the sulfonamide. Employ variable-temperature NMR (VT-NMR) to coalesce signals at 60°C .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Buchwald-Hartwig Amination : The sulfonamide acts as a directing group, enabling palladium-catalyzed C–N bond formation at the pyrazole 5-position. Use Pd(OAc)₂/XPhos in toluene at 110°C .

- Suzuki-Miyaura Coupling : Limited by steric hindrance from the isopropyl group. Switch to bulkier ligands (SPhos) to improve efficiency .

Q. How can researchers design robust assays to evaluate biological activity?

- Enzyme Inhibition :

- Carbonic Anhydrase Assay : Measure IC₅₀ via stopped-flow CO₂ hydration (pH 7.4, 25°C) .

- Antimicrobial Screening : Use microbroth dilution (MIC against S. aureus and E. coli) with 24-hour incubation .